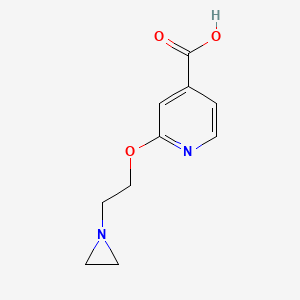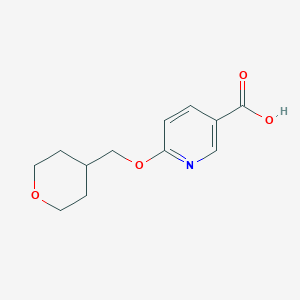![molecular formula C11H7ClN2O3 B1386524 3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid CAS No. 1086379-66-9](/img/structure/B1386524.png)
3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid
説明
“3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid” is a chemical compound with the CAS Number: 937271-47-1 . It has a molecular weight of 234.64 . The compound is solid in physical form and is stored in a refrigerator .
Molecular Structure Analysis
The IUPAC name of the compound is 3-(2-chloropyrimidin-4-yl)benzoic acid . The InChI code is 1S/C11H7ClN2O2/c12-11-13-5-4-9(14-11)7-2-1-3-8(6-7)10(15)16/h1-6H,(H,15,16) .Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 234.64 . The compound is stored in a refrigerator .科学的研究の応用
- Antimetabolite (antifolate) : These compounds can interfere with the growth of cancer cells by inhibiting the synthesis of nucleic acids, which are essential for cell division and growth .
- Anticancer : Pyrimidines have been reported to exhibit anticancer activity. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
- Antibacterial and Antimicrobial : Pyrimidines can inhibit the growth of bacteria and other microorganisms, making them useful in the treatment of various infections .
- Antiallergic : Some pyrimidines can inhibit the release of histamine from mast cells, thereby reducing allergic reactions .
- Tyrosine Kinase Inhibitors : Pyrimidines can inhibit tyrosine kinases, enzymes that can trigger a range of cellular processes, including cell growth and division. This property makes them useful in the treatment of certain types of cancer .
- Calcium Channel Antagonistic : Pyrimidines can inhibit the movement of calcium ions into cells, which can help to control conditions like high blood pressure and angina .
- Anti-inflammatory and Analgesic : Some diazines have been reported to exhibit anti-inflammatory and analgesic activities .
- Antihypertensive : Diazines can be used as antihypertensive agents .
- Antileishmanial : Some diazines have been reported to exhibit antileishmanial activity .
- Antituberculostatic : Diazines can be used as antituberculostatic agents .
- Anticonvulsant : Some diazines have been reported to exhibit anticonvulsant activity .
- Diuretic and Potassium-Sparing : Diazines can be used as diuretics and have potassium-sparing effects .
- Anti-inflammatory and Analgesic : Some diazines have been reported to exhibit anti-inflammatory and analgesic activities .
- Antihypertensive : Diazines can be used as antihypertensive agents .
- Antileishmanial : Some diazines have been reported to exhibit antileishmanial activity .
- Antituberculostatic : Diazines can be used as antituberculostatic agents .
- Anticonvulsant : Some diazines have been reported to exhibit anticonvulsant activity .
- Diuretic and Potassium-Sparing : Diazines can be used as diuretics and have potassium-sparing effects .
Safety And Hazards
特性
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-11-13-5-4-9(14-11)17-8-3-1-2-7(6-8)10(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJBNNXIOUMIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



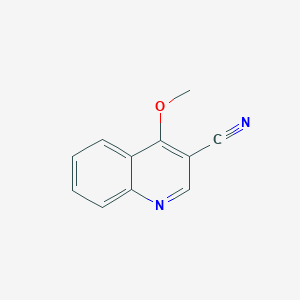
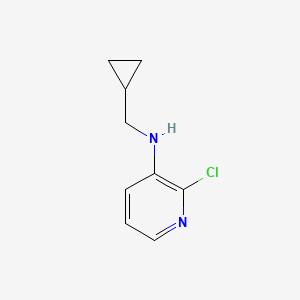
![2-Chloro-5-[(3-chloropropanoyl)amino]benzoic acid](/img/structure/B1386449.png)


![N-Methyl-N-[(5-nitro-2-furyl)methyl]amine](/img/structure/B1386453.png)
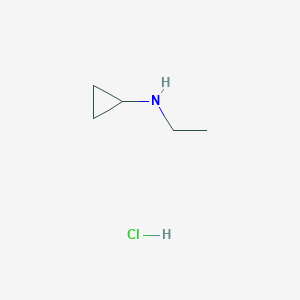
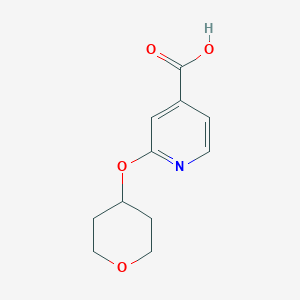
![2-(1H-Benzo[d]imidazol-2-yl)pyridin-4-amine](/img/structure/B1386457.png)
![N-Methyl-N-[(5-morpholin-4-yl-2-furyl)methyl]amine](/img/structure/B1386459.png)
![[2-(2-Aziridin-1-ylethoxy)pyridin-4-yl]methylamine](/img/structure/B1386460.png)
![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
